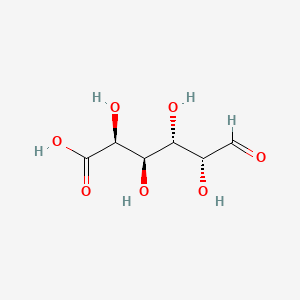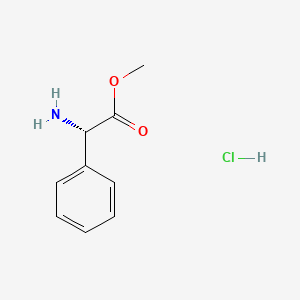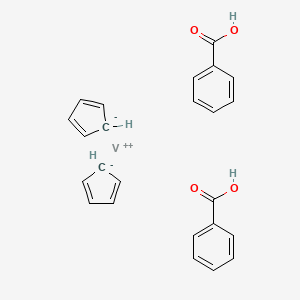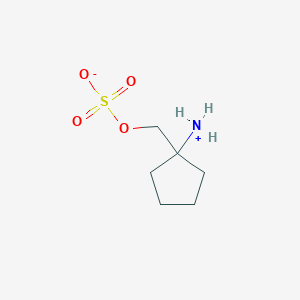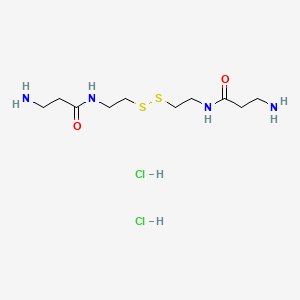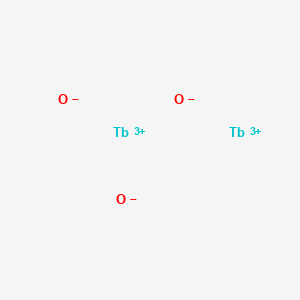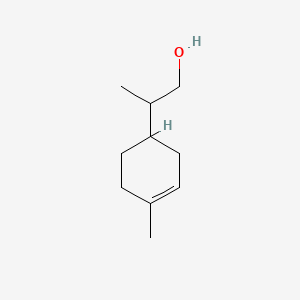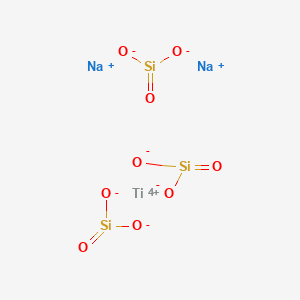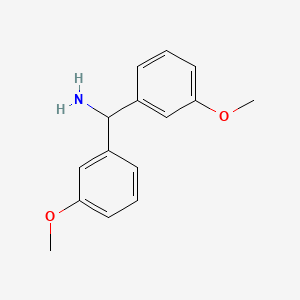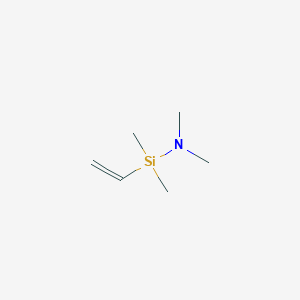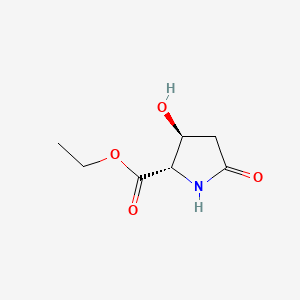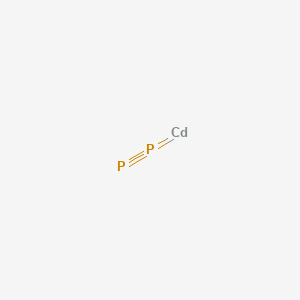
(Phosphanylidyne-lambda5-phosphanylidene)cadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(Phosphanylidyne-lambda5-phosphanylidene)cadmium” is a compound involving phosphinidene . Phosphinidenes are low-valent phosphorus compounds analogous to carbenes and nitrenes, having the general structure RP . The “free” form of these compounds is conventionally described as having a singly-coordinated phosphorus atom containing only 6 electrons in its valence level .
Synthesis Analysis
Most phosphinidenes are highly reactive and short-lived, thereby complicating empirical studies on their chemical properties . In the last few decades, several strategies have been employed to stabilize phosphinidenes (e.g., π-donation, steric protection, transition metal complexation), and researchers have developed a number of reagents and systems that can generate and transfer phosphinidenes as reactive intermediates in the synthesis of various organophosphorus compounds .Molecular Structure Analysis
Like carbenes, phosphinidenes can exist in either a singlet state or triplet state, with the triplet state typically being more stable . The stability of these states and their relative energy difference (the singlet-triplet energy gap) is dependent on the substituents .Chemical Reactions Analysis
Phospha–Wittig reagents such as phosphanylidene–phosphoranes and their transition metal complexes are of great interest as sources of P1 building blocks . Herein, we describe a new access to phosphanylidene–phosphorane complexes starting from the N-methylimidazole-to-phosphinidene complex adduct .Orientations Futures
Propriétés
IUPAC Name |
(phosphanylidyne-λ5-phosphanylidene)cadmium |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cd.P2/c;1-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCOZKMBPAZARZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P#P=[Cd] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CdP2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101047705 |
Source


|
| Record name | Cadmium phosphide (CdP2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cadmium phosphide (CdP2) | |
CAS RN |
12133-44-7 |
Source


|
| Record name | Cadmium phosphide (CdP2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101047705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

